3,4-dihydroisoquinolin-2(1H)-yl(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

CB1 receptor binding affinity synthetic cannabinoid

BB-22 (QUCHIC) is a third-generation synthetic cannabinoid with sub-nanomolar CB1 affinity (Ki=0.11 nM) and supra-maximal intrinsic activity (Eₘₐₓ=217%). This certified reference material is indispensable for forensic LC-MS/MS method development, enabling unambiguous identification of BB-22 and its 3-carboxyindole metabolite at LODs of 3 pg/mL (parent) and 30 pg/mL (metabolite). Unlike generic surrogates, authentic BB-22 accurately replicates region-selective dopamine release profiles and unique hepatic ester hydrolysis pathways, preventing false-negative forensic results. Procure the genuine standard for defensible receptor occupancy data and validated toxicokinetic models.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B10984776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-yl(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C21H22N2O3/c1-22-17(12-16-18(25-2)8-9-19(26-3)20(16)22)21(24)23-11-10-14-6-4-5-7-15(14)13-23/h4-9,12H,10-11,13H2,1-3H3
InChIKeyZACVKXHEYFYEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-2(1H)-yl(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone (BB‑22/QUCHIC): Procurement‑Grade Forensic and Pharmacological Reference Standard


3,4‑Dihydroisoquinolin‑2(1H)‑yl(4,7‑dimethoxy‑1‑methyl‑1H‑indol‑2‑yl)methanone, internationally designated BB‑22 or QUCHIC, is a third‑generation synthetic cannabinoid (SC) belonging to the quinolinyl ester indole class [REFS‑1]. It was first identified in illegal products in Japan in 2013 and subsequently in Europe [REFS‑2]. The compound acts as a high‑affinity, full agonist at both central CB1 and peripheral CB2 cannabinoid receptors, exceeding the potency of earlier‑generation agents such as JWH‑018 and Δ⁹‑THC [REFS‑1][REFS‑3]. Its core utility lies in forensic toxicology, analytical method development, and cannabinoid receptor pharmacology, where it serves as a certified reference material for the identification and quantification of SC intake in clinical and medico‑legal investigations [REFS‑4].

Why BB‑22 (QUCHIC) Cannot Be Interchanged with JWH‑018, PB‑22, or 5F‑PB‑22 in Quantitative Forensic and Pharmacological Workflows


Despite shared cannabinoid receptor agonism, BB‑22 exhibits a distinct pharmacological fingerprint—sub‑nanomolar CB1 affinity, supra‑maximal intrinsic activity, region‑specific dopamine release, and a unique hepatic metabolic pathway dominated by quinolinyl ester hydrolysis—that critically differentiates it from JWH‑018, PB‑22, and 5F‑PB‑22 [REFS‑1][REFS‑2][REFS‑3]. Using a generic surrogate would misrepresent receptor occupancy, bias functional assay outcomes, and generate false‑negative forensic identifications because the metabolite markers (e.g., BB‑22 3‑carboxyindole and its hydroxylated isomers) are not shared at diagnostically relevant levels by other SCs [REFS‑3][REFS‑4]. The quantitative evidence below establishes why only the authentic BB‑22 reference standard yields scientifically defensible data.

BB‑22 (QUCHIC) Quantitative Differentiation Evidence: Head‑to‑Head CB1 Affinity, Functional Potency, and In Vivo Dopamine Selectivity


CB1 Receptor Binding Affinity: BB‑22 Exhibits 30‑Fold Higher Affinity Than JWH‑018

In native rat cerebral cortex homogenates, BB‑22 displayed a Ki of 0.11 nM for CB1 receptors, representing a 30‑fold lower Ki (higher affinity) than JWH‑018 (Ki = 3.38 nM) [REFS‑1]. The closely related 5F‑PB‑22 showed a comparable Ki of 0.13 nM (26‑fold lower than JWH‑018), while 5F‑AKB‑48 and STS‑135 exhibited higher Ki values (lower affinity) than BB‑22 [REFS‑1]. This sub‑nanomolar affinity was confirmed independently in human CB1 receptor preparations [REFS‑2].

CB1 receptor binding affinity synthetic cannabinoid JWH‑018

CB1 Receptor Functional Potency and Intrinsic Efficacy: BB‑22 Surpasses JWH‑018 in Both EC₅₀ and Eₘₐₓ

In the [³⁵S]GTPγS functional assay, BB‑22 exhibited an EC₅₀ of 2.9 nM and an Eₘₐₓ of 217% relative to the basal stimulation, demonstrating both higher potency and greater intrinsic efficacy than JWH‑018 (EC₅₀ = 20.2 nM; Eₘₐₓ = 163%) [REFS‑1]. 5F‑PB‑22 was comparable (EC₅₀ = 3.7 nM; Eₘₐₓ = 203%), whereas 5F‑AKB‑48 and STS‑135 showed higher EC₅₀ and lower Eₘₐₓ, confirming the superior agonist profile of BB‑22 within the third‑generation SC class [REFS‑1]. Receptor‑specificity was verified by abolition of the signal with the CB1 antagonist AM251 (0.1 µM) and absence of G‑protein activation in CB1‑KO mice [REFS‑1].

CB1 agonist functional potency EC50 Emax GTPγS

In Vivo Mesolimbic Dopamine Selectivity: BB‑22 Increases DA Exclusively in the Nucleus Accumbens Shell at 0.01 mg/kg i.v.

Intravenous administration of BB‑22 (0.003–0.01 mg/kg) in rats produced a significant increase in dialysate dopamine (DA) selectively in the nucleus accumbens (NAc) shell, with a bell‑shaped dose‑response curve peaking at 0.01 mg/kg and a biphasic time‑course; no DA elevation was observed in the NAc core or medial prefrontal cortex [REFS‑1]. This region‑specific DA release pattern contrasts with other third‑generation SCs: 5F‑PB‑22, 5F‑AKB‑48, and STS‑135 increased DA in the NAc shell at higher doses (0.01, 0.1, and 0.15 mg/kg i.v., respectively), consistent with their lower in vitro CB1 affinity [REFS‑1]. Systemic pre‑treatment with the CB1 antagonist AM251 (1.0 mg/kg i.p.) completely prevented the BB‑22‑induced DA increase, confirming CB1‑dependency [REFS‑1].

dopamine microdialysis nucleus accumbens in vivo CB1

Human Hepatocyte Metabolism: Ester Hydrolysis Generates Ten Metabolites with BB‑22 3‑Carboxyindole as the Recommended Primary Marker

Incubation of 10 µM BB‑22 with cryopreserved human hepatocytes for 3 h, followed by LC‑HRMS analysis, identified ten distinct metabolites [REFS‑1]. The principal biotransformation was ester hydrolysis yielding BB‑22 3‑carboxyindole; secondary pathways included hydroxylation on the indole or cyclohexylmethyl moiety and subsequent glucuronidation [REFS‑1]. Three specific markers—BB‑22 3‑carboxyindole and two hydroxycyclohexylmethyl isomers—were recommended for documenting BB‑22 intake, with mandatory exclusion of MDMB‑CHMICA and ADB‑CHMINACA consumption, which can produce BB‑22 3‑carboxyindole as a minor metabolite [REFS‑1]. A validated LC‑QTRAP‑MS/MS method in authentic human specimens achieved limits of detection of 3 pg/mL for BB‑22 and 30 pg/mL for BB‑22 3‑carboxyindole in urine [REFS‑2].

metabolism human hepatocytes BB‑22 3‑carboxyindole LC‑HRMS forensic toxicology

In Vivo Pharmaco‑Toxicological Profile in Mice: CB1‑Mediated Sensorimotor, Thermoregulatory, and Respiratory Depression at 0.001–6 mg/kg

Acute systemic administration of BB‑22 (0.001–6 mg/kg) in CD‑1 male mice produced deep, dose‑dependent impairments of sensorimotor and motor responses, reduced core temperature, decreased breath rate, and elevated nociceptive threshold [REFS‑1]. All effects were fully prevented by pre‑treatment with the selective CB1 antagonist/inverse agonist AM‑251 at 6 mg/kg, confirming CB1 receptor mediation [REFS‑1]. The study established for the first time the pharmaco‑toxicological profile of BB‑22 in a whole‑animal model, linking the in vitro sub‑nanomolar CB1 affinity to profound physiological disruption [REFS‑1].

in vivo sensorimotor hypothermia bradypnea CB1 antagonist mouse model

BB‑22 (QUCHIC) Reference Standard: Prioritized Application Scenarios for Procurement Decision‑Making


Forensic Toxicology: Confirmatory LC‑MS/MS Quantification of BB‑22 Intake in Human Urine and Serum

BB‑22 reference material is indispensable for forensic laboratories developing or validating confirmatory LC‑MS/MS methods targeting BB‑22 and its metabolite BB‑22 3‑carboxyindole in human biofluids. The established limits of detection (3 pg/mL for parent; 30 pg/mL for metabolite in urine) and the requirement to exclude MDMB‑CHMICA and ADB‑CHMINACA interference demand an authentic BB‑22 standard for calibration, retention time confirmation, and matrix‑matched quality controls [REFS‑1][REFS‑2].

Cannabinoid Receptor Pharmacology: In Vitro Binding and Functional Assays Requiring Sub‑Nanomolar CB1 Agonist

BB‑22 serves as a high‑affinity (Ki = 0.11 nM), high‑efficacy (Eₘₐₓ = 217%) CB1 full agonist control in receptor binding competition assays and [³⁵S]GTPγS functional studies. Its 30‑fold higher affinity and ~7‑fold greater functional potency over JWH‑018 make it the appropriate tool for probing the upper range of CB1 receptor activation in native tissue and recombinant systems [REFS‑3].

In Vivo Neuropharmacology: Microdialysis Studies of Mesolimbic Dopamine Release

BB‑22 is the reference agent for eliciting region‑selective dopamine release in the nucleus accumbens shell at the extremely low dose of 0.01 mg/kg i.v., with preserved anatomical selectivity (no effect in NAc core or mPFC). This profile is the product of its specific CB1 affinity and functional efficacy, and cannot be replicated by substituting higher‑dose SCs such as 5F‑AKB‑48 (0.1 mg/kg) or STS‑135 (0.15 mg/kg) without altering the experimental endpoint [REFS‑3].

Metabolic Stability and Toxicokinetic Studies: Human Hepatocyte Incubation Model

The human hepatocyte metabolism model, which identified ten BB‑22‑specific phase I and phase II metabolites with ester hydrolysis as the predominant pathway, is a validated platform for investigating SC toxicokinetics. Procurement of the authentic BB‑22 parent compound is essential to generate metabolite reference libraries and conduct in‑vitro‑to‑in‑vivo extrapolation of hepatic clearance, which differs substantially from that of JWH‑018, PB‑22, and 5F‑PB‑22 [REFS‑1].

Quote Request

Request a Quote for 3,4-dihydroisoquinolin-2(1H)-yl(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.